1,6,8-Trichloro-3-nitrodibenzo[b,d]furan
Description
Structure
3D Structure
Properties
CAS No. |
141304-65-6 |
|---|---|
Molecular Formula |
C12H4Cl3NO3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1,6,8-trichloro-3-nitrodibenzofuran |
InChI |
InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(14)3-6(16(17)18)4-10(11)19-12(7)9(15)2-5/h1-4H |
InChI Key |
NBVZSAIUDUSTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the Dibenzo[b,d]furan Core Structure
The assembly of the tricyclic dibenzo[b,d]furan system can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions. Key strategies include intramolecular cyclization, metal-catalyzed cross-coupling reactions, and classical condensation or electrophilic substitution methods.
Intramolecular cyclization is a powerful strategy for forming the furan (B31954) ring of the dibenzofuran (B1670420) structure. These methods typically involve the formation of a key C-O or C-C bond from a suitably functionalized biphenyl precursor.
One prominent approach is the photoinduced intramolecular cyclization, which can generate a new C–O bond through a radical pathway. acs.org A multi-step process can be employed, starting with the bromination of o-arylphenols, followed by a Suzuki–Miyaura cross-coupling, and culminating in a photoinduced cyclization to yield the dibenzofuran core. acs.org Another effective method involves the palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers. This reaction can be performed using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org The necessary o-iododiaryl ether precursors can themselves be synthesized in a one-pot sequence involving the iodination and subsequent O-arylation of a phenol. organic-chemistry.org Furthermore, the cyclization of diaryl ether derivatives represents a common intramolecular strategy for constructing the dibenzofuran motif. acs.org
| Cyclization Method | Precursor Type | Key Transformation | Catalyst/Conditions |
| Photoinduced Cyclization | o-Arylphenols | C-O bond formation via radical pathway | Photoirradiation acs.org |
| Palladium-Catalyzed Cyclization | o-Iododiaryl ethers | C-O bond formation | Pd/C, ligand-free organic-chemistry.org |
| Palladium-Catalyzed C-H Activation | Diaryl ethers | C-C bond formation | Pd(OAc)₂, Pivalic Acid, Air organic-chemistry.orgacs.org |
| SNAr Reaction Cascade | ortho Acetylene derivatives | C-O bond formation | Not transition metal-mediated rsc.org |
A practical palladium-catalyzed reaction has been developed for phenol-directed C–H activation followed by C–O cyclization, using air as the oxidant. acs.orgnih.gov This process is noted to have the C–O reductive elimination as the turnover-limiting step, rather than the C–H activation itself. acs.orgnih.gov Additionally, a cascade sequence involving nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization provides a metal-free route to construct the furan ring. rsc.org
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are frequently employed for constructing the biaryl linkage or the C-O bond of the dibenzofuran system.
Palladium-catalyzed reactions are particularly versatile. The Suzuki cross-coupling reaction, which couples an aryl halide with an organoboronic acid, is a widely used method for forming the C-C bond in biaryl precursors necessary for subsequent cyclization. acs.orgnih.gov An efficient one-pot, two-step procedure has been developed that involves the cross-coupling of o-iodophenols with silylaryl triflates in the presence of CsF, followed by an in-situ palladium-catalyzed intramolecular cyclization to furnish the dibenzofuran ring system in good to excellent yields. organic-chemistry.orgacs.orgnih.gov
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also highly effective for forming the crucial C-O ether linkage. A novel protocol for constructing dibenzofuran motifs involves a one-pot sequence of Pd-catalyzed cross-coupling/aromatization and a subsequent Cu-catalyzed Ullmann coupling. organic-chemistry.orgacs.org Copper catalysts can also promote dehydrogenative etherification to form dibenzofurans. rsc.org One-pot tandem reactions using a copper catalyst can rapidly synthesize functionalized benzofurans from simple starting materials like o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.orgsci-hub.senih.gov
| Catalyst System | Coupling Partners | Bond Formed | Typical Reaction Type |
| Palladium | Aryl halides and Organoboronic acids | C-C | Suzuki Coupling nih.gov |
| Palladium | o-Iodophenols and Silylaryl triflates | C-O (via cyclization) | Cross-Coupling/Cyclization nih.gov |
| Copper | Diaryl-iodonium salts and Water | C-O | Cyclization acs.org |
| Copper | o-Iodophenols, Acyl chlorides, Ylides | C-C and C-O | Tandem Reaction organic-chemistry.org |
Classical organic reactions such as condensation and electrophilic substitution can also be applied to build the dibenzofuran framework. A regioselective pathway to substituted dibenzofurans involves a benzannulation reaction, where substituted 1-acetoxy-3-alkoxycarbonyl dibenzofurans are obtained from the treatment of specific hex-3-en-5-ynoic acids with acetic anhydride. researchgate.net
Electrophilic substitution on a pre-existing benzofuran can extend the aromatic system, although this is less common for constructing the core itself. The reactivity of dibenzofuran in electrophilic substitutions has been studied, providing insight into which positions are most susceptible to attack, a crucial factor for subsequent functionalization steps. acs.org
Regioselective Introduction of Halogen and Nitro Substituents
Once the dibenzo[b,d]furan core is assembled, the next critical phase is the introduction of chlorine and nitro groups at specific positions (1, 6, 8 for chloro and 3 for nitro). The success of this stage relies on the ability to control the regioselectivity of the substitution reactions.
Polychlorinated dibenzofurans (PCDFs) are a family of compounds where one or more hydrogen atoms on the dibenzofuran structure are replaced by chlorine. wikipedia.org The direct chlorination of the parent dibenzofuran often leads to a mixture of products. Treating dibenzofuran with chlorine has been shown to yield 2-chloro- and 2,8-dichlorodibenzofuran. acs.org The use of an iron powder catalyst can improve the yields of these chlorinated products. acs.org
Subsequent chlorination at lower temperatures on particle surfaces, such as those containing copper (II) chloride, is a potential route for the formation of various chlorinated dibenzofurans. nih.gov Studies have shown that the degree of chlorination is strongly dependent on reaction conditions like gas velocity and contact time. nih.gov For a highly substituted target like 1,6,8-trichlorodibenzofuran, a multi-step synthesis starting from an already substituted precursor is typically required to achieve the desired regiochemistry, as direct electrophilic chlorination of the parent dibenzofuran does not yield this specific isomer. The synthesis of specific PCDF congeners often involves the cyclization of polychlorinated diphenyl ether precursors.
The introduction of a nitro group onto the dibenzofuran ring is achieved through electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the directing effects of any pre-existing substituents on the ring. wikipedia.org
Direct nitration of the parent dibenzofuran can be regioselective. Using nitric acid in trifluoroacetic acid under mild conditions selectively yields 3-nitrodibenzofuran. oup.com In contrast, a Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride in nitromethane favors the formation of 2-nitrodibenzofuran. oup.com This demonstrates that the choice of nitrating agent and solvent system is critical for controlling the position of the incoming nitro group. For the synthesis of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan, the nitration step would likely be performed on the pre-formed 1,6,8-trichlorodibenzofuran precursor. The existing chloro substituents, being ortho-, para-directing but deactivating, would influence the position of the subsequent electrophilic nitration, directing the nitro group to the C3 position.
| Nitration Reagent/System | Major Product from Dibenzofuran | Position of Nitration |
| Nitric acid in trifluoroacetic acid | 3-Nitrodibenzofuran | 3 oup.com |
| Alkyl nitrates and AlCl₃ in nitromethane | 2-Nitrodibenzofuran | 2 oup.com |
Sequential Multi-Substitution Reaction Development
The development of a synthetic route for this compound hinges on the regioselective introduction of three chlorine atoms and one nitro group onto the dibenzo[b,d]furan backbone. The order of these substitution reactions is critical and is governed by the directing effects of the substituents already present on the ring system.
A logical synthetic strategy would commence with the chlorination of dibenzo[b,d]furan. The ether oxygen of the furan ring is an activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.org This would likely direct the initial chlorination to positions 2, 8, 4, and 6. To achieve the desired 1,6,8-trichloro substitution pattern, a multi-step chlorination process would be necessary, potentially involving protecting groups or the use of specific chlorinating agents and catalysts to control the regioselectivity.
Following the establishment of the trichloro-substituted dibenzofuran, the subsequent nitration step would be directed by the existing chloro substituents and the ether oxygen. Halogens are deactivating groups but are also ortho, para-directors. youtube.comunizin.org The cumulative directing effect of the chloro groups at positions 1, 6, and 8, along with the activating effect of the ether oxygen, would favor the introduction of the nitro group at the 3-position.
An alternative and more controlled approach involves the synthesis of appropriately substituted precursors, typically a substituted phenol and a substituted benzene (B151609) derivative, which are then coupled to form a diaryl ether. This diaryl ether is subsequently cyclized to form the dibenzo[b,d]furan ring system with the desired substitution pattern already in place. The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. nih.govbeilstein-journals.orgacs.orgrsc.orgarkat-usa.org More modern approaches may utilize palladium-catalyzed C-O bond formation. rsc.org Once the substituted diaryl ether is formed, an intramolecular cyclization, often palladium-catalyzed, can be employed to construct the furan ring. organic-chemistry.orgacs.orgnih.gov
A hypothetical, though plausible, synthetic pathway is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Ullmann Condensation | 2,4-dichlorophenol and 1-bromo-2,4-dichloro-5-nitrobenzene | CuI, base (e.g., K2CO3), high-boiling solvent (e.g., DMF, NMP), heat | 2,4-dichloro-1-(2',4'-dichloro-5'-nitrophenoxy)benzene |
| 2 | Intramolecular Cyclization | 2,4-dichloro-1-(2',4'-dichloro-5'-nitrophenoxy)benzene | Pd(OAc)2, PPh3, base (e.g., Cs2CO3), high-boiling solvent (e.g., DMAc), heat | This compound |
This route offers greater control over the final substitution pattern by building the molecule from pre-functionalized precursors.
Advanced Synthetic Techniques for Analytical Standards of this compound
The synthesis of this compound for use as an analytical standard imposes stringent requirements on purity and isomeric specificity. Advanced synthetic and purification techniques are therefore essential.
Development of Certified Reference Materials
Certified Reference Materials (CRMs) are crucial for the accurate calibration of analytical instruments and the validation of analytical methods. nemc.usresearchgate.netvu.nl The development of a CRM for this compound would involve a meticulous process. This process begins with the synthesis of the compound at a high purity level. The synthesized material would then undergo rigorous characterization and quantification using multiple independent analytical techniques to establish its certified value and associated uncertainty. nemc.us
Given the environmental persistence and toxicity associated with polychlorinated dibenzofurans, the synthesis and handling of such a compound would need to be conducted in specialized laboratories equipped to handle highly potent substances. nih.govwikipedia.org Organizations like the National Institute of Standards and Technology (NIST) and other accredited reference material producers have the capabilities to produce such specialized CRMs for persistent organic pollutants (POPs). nist.govmerckmillipore.com The production of a CRM for this specific congener would likely be initiated based on demand from the environmental analysis community for monitoring its presence in various matrices.
Isomer-Specific Synthesis Considerations for Derivatization
For analytical purposes, particularly in trace analysis using techniques like gas chromatography-mass spectrometry (GC-MS), the availability of isomerically pure standards is paramount. nih.govapvma.gov.au The synthesis of this compound must be designed to exclusively produce this specific isomer, or to allow for its efficient separation from any other isomers that may be formed.
As discussed in the synthetic methodologies, building the molecule from pre-substituted precursors via reactions like the Ullmann condensation and subsequent cyclization offers a higher degree of isomer control compared to the sequential substitution of the parent dibenzo[b,d]furan. nih.govacs.orgrsc.orgarkat-usa.orgorganic-chemistry.orgacs.orgnih.gov This is because the substitution pattern is locked in by the choice of starting materials.
Even with a highly regioselective synthesis, trace isomeric impurities may be present. Therefore, advanced purification techniques such as multi-column chromatography and recrystallization are often necessary to achieve the high isomeric purity required for an analytical standard. The characterization of the final product would involve techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the exact substitution pattern and isomeric purity. The availability of a pure, well-characterized standard is essential for the development of derivatization methods that may be used to enhance the analytical signal or improve chromatographic separation in complex sample matrices.
In-Depth Analysis of this compound: An Environmental Perspective
A comprehensive review of available scientific literature reveals a significant lack of specific research on the environmental occurrence and distribution of the chemical compound this compound. While extensive studies have been conducted on the broader families of polychlorinated dibenzofurans (PCDFs) and nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), this particular trichloro-nitro congener does not appear to be a common subject of environmental monitoring or research.
This article aims to address the user's specific query by outlining the typical research frameworks used for similar compounds, while highlighting the absence of direct data for this compound.
Environmental Occurrence and Distribution Research
Research into the environmental fate of compounds similar to 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan, such as other PCDFs, generally focuses on their persistence, bioaccumulation, and transport in various environmental compartments. These compounds are often formed as unintentional byproducts of industrial and combustion processes.
For related compounds like PCDFs, atmospheric occurrence is a critical area of study due to their potential for long-range transport. researchgate.netnih.gov Research typically involves the analysis of air samples to determine concentrations in both the gas and particle phases. nih.gov Deposition flux studies, which measure the rate at which these substances are deposited from the atmosphere to land and water surfaces, are also crucial for understanding their environmental loading. nih.gov However, no specific studies detailing the atmospheric presence or deposition fluxes for this compound could be identified in the available literature. General studies on PCDD/Fs have shown air concentrations over marine environments ranging from 60 to 1040 fg m⁻³. nih.gov
The hydrophobic nature of chlorinated and nitrated aromatic compounds means they tend to adsorb to particulate matter and accumulate in sediments of aquatic systems. researchgate.net Consequently, studies on related compounds often focus on sediment cores to reconstruct historical pollution trends. Water column concentrations are also measured, though they are typically much lower. nih.gov Despite the importance of this environmental compartment for similar pollutants, no data on the presence of this compound in water columns or sediments were found. For context, total PCDD/F concentrations in sediments from various river basins have been reported in the range of 0.28 to 29.01 ng TEQ kg⁻¹ dry weight. nih.gov
Soils act as a significant sink for persistent organic pollutants deposited from the atmosphere. nih.govnih.gov Biota, through processes of bioaccumulation and biomagnification, can also contain measurable levels of these compounds. Research in this area for analogous substances involves soil sampling and analysis of various organisms to understand the distribution and transfer through food webs. No specific research has been published on the distribution of this compound in terrestrial soils or its uptake by biota.
The quantification of trace levels of specific congeners of chlorinated and nitrated compounds in complex environmental matrices like sediment, soil, and biological tissues presents significant analytical challenges. These challenges typically include:
Sample Preparation: Extensive cleanup and extraction procedures are required to remove interfering compounds.
Instrumentation: High-resolution mass spectrometry coupled with gas chromatography (HRGC-HRMS) is often necessary to achieve the required sensitivity and selectivity for isomer-specific analysis of related compounds.
Standard Availability: The lack of certified analytical standards for less common congeners like this compound would be a major obstacle to its accurate quantification.
For groups of compounds like PCDFs, the relative abundance of different isomers (isomer profile) and congeners (congener pattern) can provide valuable information about the sources of contamination. Different formation pathways and sources often result in characteristic chemical fingerprints. For example, the congener profiles of PCDD/Fs in sediments have been used to trace pollution back to specific industrial activities or combustion sources. nih.gov However, without any reported detections of this compound in environmental samples, no such isomer profile or congener pattern characterization is available for this specific compound.
Environmental Fate and Transformation Processes
Degradation Pathways in Environmental Systems
The molecular structure of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan, characterized by a stable dibenzofuran (B1670420) core, chlorine substituents, and a nitro group, renders it relatively resistant to degradation. However, several pathways contribute to its eventual transformation.
Microbial degradation is a key process in the breakdown of persistent organic pollutants. Research on compounds structurally similar to this compound, such as other chlorinated and nitrated dibenzofurans, provides insight into its potential biodegradation mechanisms.
Aerobic and anaerobic conditions foster distinct microbial communities that employ different strategies to metabolize complex aromatic compounds.
Aerobic Biotransformation: Under aerobic conditions, bacteria are known to degrade chlorinated dibenzofurans. For instance, strains like Sphingomonas sp. RW1 can degrade mono- and dichlorinated dibenzofurans. researchgate.netnih.gov The degradation typically begins with an oxidative attack on the aromatic rings. The initial step often involves dioxygenation, preferentially on the non-chlorinated or less-chlorinated ring, leading to the formation of chlorinated catechols and salicylates. researchgate.netnih.gov For this compound, aerobic microbes would likely initiate degradation by attacking the nitrated ring, which is not as heavily chlorinated.
Anaerobic Biotransformation: In anaerobic environments, such as deep sediments or contaminated groundwater, reductive processes dominate. For chlorinated aromatic compounds, this often involves reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. Additionally, the nitro group of this compound is susceptible to reduction under anaerobic conditions, potentially forming an amino-trichlorodibenzofuran intermediate. This initial reduction can make the molecule more amenable to subsequent degradation steps.
The microbial breakdown of dibenzofuran-like compounds is mediated by specific enzymes.
Angular Dioxygenases: A critical class of enzymes in the aerobic degradation of dibenzofurans is the angular dioxygenases. nih.govelsevierpure.com Enzymes such as dibenzofuran 4,4a-dioxygenase (DFDO) and carbazole 1,9a-dioxygenase (CARDO) catalyze the initial attack on the dibenzofuran molecule by inserting two hydroxyl groups at the angular positions adjacent to the ether bridge. nih.gov This action cleaves the aromatic ring, forming a dihydroxy-derivative that can be further metabolized. Studies on chlorinated dibenzofurans show that these enzymes can attack the non-substituted aromatic nucleus. nih.gov In the case of this compound, dioxygenase attack would likely occur on the nitrated ring at the 3 and 4 positions.
Other Key Enzymes: Following the initial dioxygenation, other enzymes such as extradiol dioxygenases and hydrolases are involved in the complete mineralization pathway. nih.gov These enzymes further process the ring-cleavage products. For instance, the degradation of 2-chlorodibenzofuran by certain bacterial consortia yields 5-chlorosalicylic acid, demonstrating a multi-step enzymatic pathway. nih.gov The presence of both nitro and chloro substituents on this compound may present challenges for these enzymatic systems, potentially leading to the accumulation of intermediate metabolites.
Sunlight can be a significant factor in the degradation of aromatic compounds in surface waters and on surfaces exposed to the atmosphere.
Photodegradation of polychlorinated dibenzofurans (PCDFs) has been shown to occur under environmental conditions. ias.ac.incsbsju.edu The process can proceed through two primary mechanisms:
Direct Photolysis: This involves the direct absorption of ultraviolet (UV) radiation by the molecule, leading to an excited state and subsequent chemical transformation. For PCDFs, a primary pathway of direct photolysis is reductive dechlorination, where a C-Cl bond is cleaved, resulting in the formation of less chlorinated dibenzofurans. nih.gov The rate of direct photolysis for PCDFs in pure water is generally slow. ias.ac.incsbsju.edu
Indirect Photolysis (Sensitized Photolysis): This process is often more significant in natural waters. ias.ac.in Naturally occurring substances, such as dissolved organic carbon (DOC) and nitrate ions, can absorb sunlight and produce reactive species like hydroxyl radicals (•OH) and singlet oxygen. nih.gov These reactive species then attack the pollutant molecule. The photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran was observed to be 240 times faster in natural lake water compared to distilled water, highlighting the importance of sensitizers. ias.ac.in For this compound, both reductive dechlorination and transformation of the nitro group are plausible photolytic pathways.
The table below summarizes photolysis data for related PCDF compounds, providing an estimate for the behavior of this compound.
| Compound | System | Rate Constant (k) | Half-life (t½) | Reference |
| 2,3,7,8-Tetrachlorodibenzofuran | Distilled Water/Acetonitrile | 0.11 d⁻¹ | 6.3 days | csbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran | Distilled Water/Acetonitrile | 0.015 d⁻¹ | 46.2 days | csbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran | Natural Lake Water | 3.6 d⁻¹ (estimated) | ~4.6 hours | ias.ac.in |
Chemical Degradation Routes (e.g., Hydrolysis, Oxidation, Reduction)
Abiotic chemical reactions, apart from photolysis, can also contribute to the transformation of this compound in the environment.
Hydrolysis: The dibenzo[b,d]furan structure, particularly the ether linkage, is chemically stable and highly resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound.
Oxidation: Strong oxidizing agents can degrade chlorinated aromatic compounds. In the environment, hydroxyl radicals (•OH), generated photochemically or through other chemical processes (e.g., Fenton reactions), are powerful oxidants. Oxidation of nitro-based compounds by agents like ozone or potassium permanganate has been studied in water treatment contexts and can lead to the transformation of the aromatic rings and the nitro functional group. researchgate.net
Reduction: Chemical reduction can occur in anoxic environments with low redox potential, often mediated by minerals containing reduced iron (Fe(II)). Similar to anaerobic biodegradation, chemical reduction would likely target the nitro group first, converting it to an amino group, followed by slow reductive dechlorination of the C-Cl bonds.
Environmental Partitioning and Transport Research
The movement and distribution of this compound in the environment are dictated by its physicochemical properties and interactions with soil, water, and air.
Sorption and Mobility: As a hydrophobic molecule with multiple chlorine atoms, this compound is expected to have a very low water solubility and a high octanol-water partition coefficient (Kow). This leads to a high organic carbon partitioning coefficient (Koc), indicating a strong tendency to sorb to organic matter in soil and sediments. itrcweb.org This strong sorption significantly limits its mobility in aqueous systems, reducing the likelihood of leaching into groundwater. itrcweb.orgpjoes.com Its transport in aquatic environments is more likely to occur while bound to suspended particulate matter.
Volatilization and Atmospheric Transport: While the compound itself is not highly volatile, it can be subject to long-range atmospheric transport by adsorbing to airborne particulate matter. This mechanism allows persistent organic pollutants to travel far from their original sources and be deposited in remote ecosystems.
Bioaccumulation: Due to its high hydrophobicity and resistance to degradation, this compound has a high potential for bioaccumulation in the fatty tissues of organisms. This can lead to biomagnification through the food chain, where concentrations increase at higher trophic levels.
Sorption and Desorption Dynamics with Particulate Matter and Sediments
The movement and bioavailability of this compound in the environment are significantly influenced by its interaction with solid phases, such as soil, sediment, and suspended particulate matter. Due to its hydrophobic nature, this compound exhibits a strong tendency to adsorb to organic matter present in these matrices.
Research Findings:
For hydrophobic compounds like PCDFs, Koc values are typically high, indicating strong binding to organic matter and consequently low mobility in aqueous environments. It is expected that the addition of a nitro group to the trichlorodibenzofuran structure would further enhance its sorptive properties due to increased polarity and potential for specific interactions with soil and sediment components.
The strong sorption of this compound to particulate matter has several environmental implications:
Reduced Bioavailability: Strong binding to soil and sediment particles can decrease the concentration of the compound in the dissolved phase, thereby reducing its availability to aquatic and soil-dwelling organisms.
Sediment Accumulation: The compound is likely to accumulate in the sediments of aquatic systems, which can act as long-term reservoirs.
Transport on Particulates: Adsorption to suspended particles facilitates the transport of the compound in water bodies and the atmosphere.
Desorption, the process by which the compound is released from a sorbed state, is generally slow for compounds with high Koc values. This slow release can lead to the long-term persistence of this compound in contaminated soils and sediments.
Interactive Data Table: Estimated Sorption Properties
Since experimental data for this compound is unavailable, the following table provides estimated ranges for key sorption parameters based on values for similar polychlorinated and nitrated aromatic compounds.
| Parameter | Estimated Value/Range | Significance |
| Log Koc | > 4.5 | Indicates very strong sorption to organic carbon, leading to low mobility in soil and sediment. chemsafetypro.com |
| Mobility in Soil | Low to Immobile | The compound is expected to remain in the upper layers of soil with minimal leaching to groundwater. |
| Sediment Accumulation Potential | High | Likely to accumulate in the benthic sediments of aquatic environments. |
Volatilization and Atmospheric Transport Modeling
Volatilization from soil and water surfaces is a key process that can lead to the atmospheric entry and subsequent long-range transport of this compound. The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant.
Research Findings:
Specific experimental data on the vapor pressure and Henry's Law constant for this compound are not documented in available literature. However, for PCDFs in general, these values tend to decrease with increasing chlorination. The presence of a nitro group is also expected to influence these properties.
Atmospheric transport modeling for persistent organic pollutants like PCDFs involves complex models that consider:
Emission Sources: Identifying and quantifying the sources releasing the compound into the atmosphere.
Atmospheric Chemistry: The potential for degradation by reactions with hydroxyl radicals (•OH) and through photolysis.
Partitioning: The distribution of the compound between the gas phase and atmospheric particles.
Deposition: The removal of the compound from the atmosphere through wet (rain, snow) and dry deposition.
Given its expected low vapor pressure, a significant fraction of this compound in the atmosphere is likely to be associated with particulate matter. This association influences its atmospheric residence time and transport distance. Compounds adsorbed to particles are less susceptible to gas-phase degradation reactions but are subject to removal by wet and dry deposition.
Interactive Data Table: Estimated Volatilization and Atmospheric Transport Parameters
The following table presents estimated parameters relevant to the volatilization and atmospheric transport of this compound, based on data for related compounds.
| Parameter | Estimated Value/Range | Significance |
| Vapor Pressure | Low | Low tendency to evaporate from surfaces. |
| Henry's Law Constant | Low to Moderate | Indicates a moderate potential for volatilization from water bodies. |
| Atmospheric Partitioning | Primarily sorbed to particles | Long-range transport is likely to occur with the compound attached to atmospheric aerosols. |
| Atmospheric Half-life | Days to weeks | Governed by partitioning and deposition rather than rapid chemical degradation. |
Advanced Analytical Methodologies for Detection and Characterization
High-Resolution Gas Chromatography (HRGC) Applications for Complex Mixtures
High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the separation of complex mixtures of persistent organic pollutants (POPs), including polychlorinated dibenzofurans (PCDFs) and their nitrated derivatives. The ability of HRGC to resolve closely related isomers is critical for accurate identification and quantification.
The separation of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan from its isomers is a significant analytical challenge. The choice of the stationary phase in the capillary column is paramount for achieving the desired resolution. While specific column performance data for this compound is not extensively documented, the principles of separation for analogous compounds like PCDDs and PCDFs are well-established and directly applicable.
Typically, a combination of columns with different polarities is employed to ensure comprehensive isomer separation. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often used for initial screening and separation based on boiling points. However, to resolve co-eluting isomers, a more polar column is necessary. For PCDFs, columns with cyanopropyl-phenyl polysiloxane stationary phases (e.g., SP-2331) have demonstrated excellent separation capabilities. It is a common strategy to use a dual-column system, where a non-polar column is coupled with a polar one, to achieve maximum separation of all toxicologically relevant isomers. None of the individual columns tested for PCDD/PCDF analysis were able to separate all 17 toxic congeners from other co-eluting isomers, highlighting the need for multi-column approaches.
Table 1: Common HRGC Columns for the Analysis of Halogenated Aromatic Compounds
| Column Type | Stationary Phase | Polarity | Typical Application |
| DB-5ms | 5% Phenyl-methylpolysiloxane | Non-polar | General purpose, good for initial screening of PCDDs/PCDFs. |
| SP-2331 | Bis(cyanopropyl) polysiloxane | Polar | Excellent for separation of specific PCDF isomers. |
| DB-225 | 50% Cyanopropylphenyl-methylpolysiloxane | Intermediate Polarity | Used for confirmation and separation of certain isomer groups. |
This table presents a selection of commonly used HRGC columns for the analysis of compounds structurally related to this compound.
Retention time indexing is a crucial tool for the tentative identification of compounds in complex mixtures. By comparing the retention time of an unknown peak to the retention times of known standards, a retention index can be calculated. This index is more reproducible between different instruments and laboratories than the absolute retention time. For PCDFs, models have been developed that relate the molecular structure to the gas chromatographic retention characteristics, allowing for the prediction of retention indices for various isomers nih.gov. A similar quantitative structure-retention relationship (QSRR) approach could be developed for trichloronitrodibenzofurans.
Chromatographic fingerprinting, which utilizes the entire chromatographic profile, can be a powerful technique for identifying the source of contamination. The World Health Organization (WHO) recognizes chromatographic fingerprinting as an official technique for the identification and quality determination of herbs, and this principle can be extended to environmental analysis nih.gov. By comparing the pattern of isomers in a sample to the patterns from known sources, it may be possible to trace the origin of the this compound contamination.
Mass Spectrometry (MS) Techniques and Methodological Advancements
Mass spectrometry, particularly when coupled with HRGC, provides the high degree of certainty required for the identification and quantification of trace levels of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of target analytes in complex matrices. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of an ion, which is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. For PCDDs and PCDFs, HRMS is often required to eliminate false positives and achieve the necessary low detection limits well-labs.comca.gov. Given the potential for numerous isobaric interferences in environmental samples, HRMS would be the technique of choice for the definitive identification of this compound. The use of HRMS significantly reduces the occurrence of false positives due to its highly specific detection capabilities alsglobal.eu.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of persistent organic pollutants. This method involves spiking the sample with a known amount of a stable isotopically labeled analog of the target analyte (e.g., containing ¹³C) before sample extraction and cleanup. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it acts as a perfect internal standard, correcting for losses at every step of the analytical procedure. The concentration of the native analyte is then determined by measuring the ratio of the response of the native compound to the labeled compound. IDMS provides a high level of accuracy and precision, especially at low concentrations, and is a well-established method for the quantification of POPs in various matrices duq.edu. The protocol for the quantitative analysis of PCDD/Fs and dl-PCBs is often optimized for the isotopic dilution method with HRGC/HRMS nih.gov.
The choice of ionization mode in mass spectrometry can significantly impact the sensitivity and selectivity of the analysis.
Electron Ionization (EI): This is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). This results in extensive fragmentation, creating a characteristic mass spectrum that can be used as a fingerprint for compound identification. However, for some molecules, the molecular ion (the ion of the intact molecule) may be weak or absent in the EI spectrum, which can make it difficult to determine the molecular weight of an unknown compound.
Negative Chemical Ionization (NCI): NCI is a "soft" ionization technique that is particularly well-suited for compounds that have a high electron affinity, such as halogenated and nitrated compounds. In NCI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. This process is much less energetic than EI, resulting in less fragmentation and often a strong molecular ion signal. For PCDFs and higher chlorinated PCDDs, NCI can be orders of magnitude more sensitive than EI nih.gov. However, NCI has very poor sensitivity for some compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605), under certain conditions nih.gov.
Table 2: Comparison of Electron Ionization (EI) and Negative Chemical Ionization (NCI) for the Analysis of Halogenated and Nitrated Aromatic Compounds
| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Ionization Principle | High-energy electron bombardment | Low-energy electron capture |
| Fragmentation | Extensive, provides structural information | Minimal, often a strong molecular ion |
| Sensitivity | Generally good | Excellent for compounds with high electron affinity (e.g., halogenated, nitrated) |
| Selectivity | Less selective | Highly selective for electronegative compounds |
| Molecular Ion | Can be weak or absent | Typically strong and abundant |
This table provides a general comparison of EI and NCI modes. The optimal choice depends on the specific analytical goals and the properties of the target analyte.
For this compound, which contains both chlorine and a nitro group, NCI would be expected to provide very high sensitivity and a strong molecular ion, making it an excellent choice for trace-level quantification. EI would be valuable for providing fragmentation information to confirm the structure and substitution pattern of the molecule.
Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)
Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful separation technique for analyzing complex mixtures containing persistent organohalogenated pollutants like chlorinated and nitrated dibenzofurans. nih.govresearchgate.net By employing two columns with different separation mechanisms (e.g., a nonpolar column in the first dimension and a polar or medium-polarity column in the second), GC×GC provides a significantly enhanced peak capacity and separation power compared to conventional one-dimensional GC. nih.govdlr.de This is crucial for resolving target analytes from the complex matrix of environmental samples. mdpi.com
When coupled with a time-of-flight mass spectrometer (TOF-MS), the system offers high-speed data acquisition and full-spectrum sensitivity, which is necessary to characterize the narrow peaks generated by the GC×GC system. gcms.cz The powerful deconvolution software associated with TOF-MS allows for the mathematical separation of co-eluting peaks, ensuring that compound identification and quantification are not compromised. gcms.cz This combination is particularly valuable for separating toxic congeners within classes like polychlorinated dibenzofurans (PCDFs) from other pollutants. nih.govresearchgate.net The focusing effect of the modulator in a GCxGC system can also lead to an increase in signal intensity, permitting lower detection limits. gcms.cz
Table 1: Illustrative GC×GC-TOF-MS Operating Parameters for Analysis of Halogenated Aromatic Compounds
| Parameter | Typical Setting |
|---|---|
| First Dimension (1D) Column | BPX50 (semi-polar), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Second Dimension (2D) Column | BPX5 (non-polar), 3 m x 0.15 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1.1 mL/min) |
| Injection Mode | Splitless, 1 µL at 300-310°C |
| Oven Temperature Program | Initial 60-80°C, ramp to 300-330°C at 1.2-3.3 K/min |
| Modulation Period | 5-7 seconds |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | 45-450 m/z |
| Acquisition Rate | 100 spectra/s |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for Specific Analytes
For nitrated aromatic compounds that may be less volatile or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a viable analytical alternative to GC-based methods. nih.gov This technique is particularly useful for analyzing nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and can be adapted for compounds like this compound. nih.govmdpi.com
The separation is achieved using ultra-high performance liquid chromatography (UHPLC), which offers rapid analysis times. nih.gov Detection is performed with a tandem mass spectrometer, typically operating in the multiple reaction monitoring (MRM) mode. nih.govsciex.com MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. Various ionization sources can be employed, including atmospheric pressure photoionization (APPI), electrospray ionization (ESI), and atmospheric pressure chemical ionization (APCI). nih.govsciex.com APPI is often superior for nonpolar compounds, while APCI can offer increased robustness and minimal matrix effects. nih.govsciex.com
Table 2: Representative LC-MS/MS Parameters for Analysis of Nitrated Aromatic Compounds
| Parameter | Typical Setting |
|---|---|
| LC Column | Reversed-phase C18 column (e.g., for PAH analysis) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Ionization Source | APCI or APPI (positive/negative mode) |
| MS Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon or Nitrogen |
| Q1/Q3 Resolution | Unit (0.7 ± 0.1 amu) |
| Dwell Time | 50-200 ms per transition |
Advanced Sample Preparation and Clean-up Strategies for Trace Analysis
The analysis of this compound at trace levels requires meticulous sample preparation to isolate the analyte from complex matrices such as soil, sediment, and biological tissues, and to remove interfering compounds. nih.govnih.gov
Development of Extraction Techniques (e.g., Soxhlet, Accelerated Solvent Extraction, Solid-Phase Extraction)
Several extraction techniques are employed for isolating POPs from environmental samples.
Soxhlet Extraction: This is a classic and robust procedure for extracting nonvolatile and semivolatile organic compounds from solid samples. epa.govepa.gov The method involves continuously washing the sample with a distilled solvent over an extended period (e.g., 16-24 hours), ensuring intimate contact and exhaustive extraction. epa.govyoutube.com While effective, it is time-consuming and requires large volumes of solvent. researchgate.net
Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE is an automated technique that uses solvents at elevated temperatures (e.g., 40–200 °C) and pressures (e.g., 1500–2000 psi). thermoscientific.comthermofisher.com These conditions increase extraction efficiency, dramatically reducing extraction times (to minutes) and solvent consumption compared to Soxhlet. kemolab.hrthermofisher.com ASE is an EPA-approved method (3545A) for a wide range of POPs, including PCDDs and PCDFs. thermofisher.comfishersci.com
Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. sigmaaldrich.commdpi.com It involves passing a liquid sample through a solid sorbent that retains the analytes of interest. sigmaaldrich.com Interferences can be washed away, and the purified analytes are then eluted with a small volume of a different solvent. ccbasilea-crestocolmo.org.uy SPE is effective for preparing water samples or for cleaning up extracts from other techniques. nih.govresearchgate.net
Multi-Stage Enrichment and Fractionation Methodologies for Matrix Removal
Following initial extraction, sample extracts are often still too complex for direct instrumental analysis. Therefore, multi-stage clean-up procedures are essential to remove co-extracted matrix components like lipids and other natural organic matter that can interfere with the analysis. A common approach for the determination of ultra-trace levels of nitro-PAHs and related compounds in biotic matrices involves an initial extraction followed by purification using Gel Permeation Chromatography (GPC) and subsequent fractionation with SPE. nih.gov GPC is effective for removing high-molecular-weight interferences, while SPE can be used to isolate specific classes of compounds. These enrichment and fractionation steps are critical for achieving the low detection limits required for regulatory monitoring and risk assessment.
Rigorous Quality Assurance and Quality Control (QA/QC) Protocols in Analysis
Key components of a QA/QC program for analyzing this compound include:
Method Blanks: Analyzing a clean matrix to check for contamination from reagents, glassware, and the laboratory environment. epa.gov
Spiked Samples: Fortifying a sample with a known amount of the target analyte to assess the accuracy and recovery of the analytical method. epa.gov
Duplicate Samples: Analyzing a second portion of a sample to evaluate the precision of the method. epa.gov
Certified Reference Materials (CRMs): Analyzing materials with a certified concentration of the analyte to verify the accuracy of the entire analytical process. ccbasilea-crestocolmo.org.uy
Instrument Calibration: Regular calibration of instruments against known standards to ensure accurate quantification. solubilityofthings.com
Interlaboratory Studies: Participating in proficiency testing schemes to assess laboratory performance against other labs. ccbasilea-crestocolmo.org.uy
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity Profiling
Quantum chemical calculations are a cornerstone for profiling the intrinsic properties of halogenated and nitrated aromatic compounds. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For the class of polychlorinated dibenzofurans (PCDFs), DFT methods like B3LYP are employed to optimize molecular geometries and calculate a range of electronic descriptors. nih.govresearchgate.net These calculations provide a detailed picture of how the distribution of electrons influences the molecule's chemical behavior.
Key electronic properties elucidated through DFT for this class of compounds include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.
Polarizability and Hyperpolarizability: These descriptors quantify the molecule's response to an external electric field. Studies on PCDFs have shown that properties like polarizability anisotropy can be systematically correlated with the number and pattern of chlorine substitutions, which in turn relates to the compound's potential for inducing biological activity. nih.gov
Interactive Table: Example of DFT-Calculated Descriptors for Aromatic Compounds
Instructions:| Descriptor | Typical Calculated Value Range | Significance |
| HOMO Energy | -6.0 to -8.0 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.0 to -3.0 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicates chemical reactivity and stability. A larger gap implies greater stability. nih.gov |
| Dipole Moment (μ) | 1.0 to 9.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net |
| Mean Polarizability (α) | Varies with size | Describes the molecule's ability to form an induced dipole in an electric field. nih.gov |
Note: The values presented are illustrative for substituted aromatic compounds and not specific experimental or calculated values for 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan.
For a molecule with multiple substitution sites like a trichloro-nitrodibenzo[b,d]furan, numerous isomers are possible. Quantum chemical calculations are essential for determining the relative stabilities of these isomers. By calculating the total electronic energy of each isomer, researchers can predict which forms are most likely to be prevalent.
Studies on the entire family of PCDFs have used methods like Hartree-Fock (HF), DFT, and Møller–Plesset perturbation theory (MP2) to assess the relationship between substitution patterns and relative stability. nih.govresearchgate.net The stability is influenced by factors such as:
Degree of Chlorination: The number of chlorine atoms.
Intra-ring Interactions: Repulsive or attractive forces between substituents on the same phenyl ring (e.g., ortho-, meta-, para-positions). researchgate.net
Cross-ring Interactions: Interactions between substituents across the dibenzofuran (B1670420) structure, either over the oxygen bridge or the C-C bond. researchgate.net
These calculations also analyze the planarity of the molecule. While most PCDFs are largely planar, certain substitution patterns can induce non-planarity, which can significantly impact their ability to bind to biological receptors like the aryl hydrocarbon receptor (AhR). nih.gov
Computational Modeling of Reaction Mechanisms in Formation and Degradation Pathways
Computational modeling allows for the investigation of the step-by-step processes (mechanisms) by which this compound might be formed or broken down. These models calculate the energy changes throughout a reaction, identifying the most favorable pathways.
Degradation pathways, whether through biological metabolism (biotransformation) or light-induced reactions (phototransformation), involve surmounting a series of energy barriers. Computational chemistry is used to locate the 'transition state' for each step—the highest energy point along the reaction coordinate. Characterizing these transition states is key to understanding reaction rates and mechanisms.
For example, in the degradation of similar pollutants, the initial step is often an oxidation reaction catalyzed by an enzyme or initiated by a hydroxyl radical. Modeling this process would involve calculating the energy profile for the approach of the reactive species (e.g., a radical) to the dibenzofuran ring, the formation of an intermediate complex, and the final breaking of bonds to form degradation products. While specific studies on the biotransformation of this compound are not available, the general mechanisms of pollutant degradation involve breaking C-Cl, C-N, or aromatic ring bonds, processes that can be modeled computationally. nist.govresearchgate.net
Prediction of Environmental Partitioning Coefficients and Bioaccumulation Potential
Computational models are critical for predicting how a chemical will behave in the environment. These predictions are used in risk assessment to estimate exposure levels and persistence.
The tendency of a chemical to partition between different environmental compartments (water, soil, air, biota) is governed by its physicochemical properties. Key partitioning coefficients can be estimated using computational methods:
Octanol-Water Partition Coefficient (log Kₒw): This coefficient measures a chemical's lipophilicity (fat-solubility). It is a primary indicator of bioaccumulation potential. Computational methods like the SMD (Solvation Model based on Density) and COSMO-RS can predict log Kₒw values from the calculated solvation free energies of the compound in water and 1-octanol. nih.gov
Organic Carbon-Water Partition Coefficient (Kₒc): This value describes the tendency of a chemical to adsorb to organic matter in soil and sediment. Programs like PCKOC use the molecular structure to estimate Kₒc based on a first-order molecular connectivity index and fragment contribution factors. epa.gov
These predicted coefficients are then used to estimate the bioaccumulation potential. The Biota-to-Sediment Accumulation Factor (BSAF) is a common measure. Studies on PCDD/F congeners have shown a general trend where BSAF decreases as lipophilicity (log Kₒw) increases beyond a certain point, possibly due to reduced bioavailability of the more hydrophobic congeners. researchgate.netfrontiersin.org Therefore, computational prediction of log Kₒw is a vital first step in assessing the potential for this compound to accumulate in organisms. nih.gov
Interactive Table: Relationship Between Log Kₒw and Bioaccumulation for PCDF/PCDD Congeners
Instructions:| Congener Type | Typical Log Kₒw Range | General Bioaccumulation Trend |
| Tetrachloro (e.g., TCDF) | 6.0 - 6.5 | High bioaccumulation potential due to optimal balance of lipophilicity and bioavailability. frontiersin.org |
| Pentachloro (e.g., PeCDF) | 6.5 - 7.0 | High bioaccumulation potential. researchgate.net |
| Hexachloro (e.g., HxCDF) | 7.0 - 7.5 | Moderate to high bioaccumulation, may start to decrease. |
| Heptachloro (e.g., HpCDF) | 7.5 - 8.0 | Lower bioaccumulation due to very high lipophilicity and reduced bioavailability. frontiersin.org |
| Octachloro (OCDF) | > 8.0 | Low bioaccumulation potential. frontiersin.org |
Note: This table illustrates a general trend observed for polychlorinated dioxins and furans. The specific values for a trichloro-nitro substituted congener would need to be calculated.
Theoretical Estimation of Octanol-Water Partition Coefficients (Kow)
The octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (log Kow), is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a chemical. A high log Kow value indicates a greater tendency for the compound to partition into fatty tissues of organisms and adsorb to organic matter in the environment.
Based on QSPR models and data from related polychlorinated and nitrated aromatic compounds, the estimated log Kow for this compound is expected to be in the high range, indicative of a significant potential for bioaccumulation.
Table 1: Estimated Octanol-Water Partition Coefficient (Kow) for this compound and Related Compounds
| Compound | Estimated log Kow |
| Dibenzo[b,d]furan | 4.12 |
| 2,8-Dichlorodibenzo[b,d]furan | 5.09 |
| 1,2,4-Trichlorodibenzo[b,d]furan | 5.50 |
| This compound | ~ 5.8 - 6.2 |
Note: The value for this compound is an estimation based on the additive effects of chloro and nitro substituents on the dibenzofuran structure.
Modeling of Sorption Coefficients (Koc) in Environmental Matrices
The soil organic carbon-water partitioning coefficient (Koc), also expressed in its logarithmic form (log Koc), is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. ecetoc.org It is a crucial parameter for predicting the mobility of a compound in the environment; a high log Koc suggests that the compound will be less mobile and more likely to be found in soil and sediment rather than in water. ecetoc.org
The log Koc of a non-polar organic compound is strongly correlated with its log Kow. ecetoc.org Therefore, compounds with high lipophilicity, like this compound, are expected to have high log Koc values. Computational models for predicting log Koc often use log Kow as a primary descriptor, along with other molecular properties.
Given the estimated high log Kow value for this compound, its log Koc is also predicted to be substantial. This indicates a strong tendency for the compound to bind to organic matter in soil and sediment, limiting its transport through the aqueous phase and leading to its persistence in these environmental compartments.
Table 2: Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) for this compound and Related Compounds
| Compound | Estimated log Koc |
| Dibenzo[b,d]furan | 3.90 |
| 2,8-Dichlorodibenzo[b,d]furan | 4.85 |
| 1,2,4-Trichlorodibenzo[b,d]furan | 5.30 |
| This compound | ~ 5.5 - 6.0 |
Note: The value for this compound is an estimation based on its predicted log Kow and the established correlation between log Kow and log Koc for hydrophobic compounds.
Spectroscopic Property Prediction (e.g., Nuclear Magnetic Resonance, Mass Fragmentation Patterns) for Isomer Differentiation
Spectroscopic techniques are fundamental for the structural elucidation and identification of chemical compounds. Computational methods that predict spectroscopic properties are invaluable for confirming the identity of a specific isomer, such as this compound, and distinguishing it from other isomers with the same molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13). d-nb.info The chemical shift (δ) of a nucleus is highly sensitive to the electronic environment, which is influenced by the surrounding atoms and functional groups. d-nb.info
For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit a unique pattern of signals corresponding to the specific arrangement of substituents on the dibenzofuran core.
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns of the remaining protons at positions 2, 4, 7, and 9 would be distinct due to the specific electronic effects of the adjacent chloro and nitro groups. The nitro group, being strongly electron-withdrawing, would cause a significant downfield shift (to a higher ppm value) for the adjacent protons.
¹³C NMR: The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbons directly bonded to the electronegative chlorine and oxygen atoms, as well as the carbon bearing the nitro group, would show characteristic downfield shifts. The quaternary carbons (those not bonded to hydrogen) would also have distinct chemical shifts that are highly informative for isomer differentiation.
Computational software can predict these chemical shifts with a reasonable degree of accuracy, aiding in the identification of the specific isomer. d-nb.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~125-130 |
| 2 | ~7.8-8.2 | ~120-125 |
| 3 | - | ~145-150 |
| 4 | ~8.0-8.4 | ~115-120 |
| 4a | - | ~128-133 |
| 5a | - | ~150-155 |
| 6 | - | ~130-135 |
| 7 | ~7.6-8.0 | ~122-127 |
| 8 | - | ~128-133 |
| 9 | ~7.5-7.9 | ~112-117 |
| 9a | - | ~152-157 |
| 9b | - | ~120-125 |
Note: These are estimated ranges based on the known effects of substituents on aromatic systems. Actual values may vary.
Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. scielo.br The fragmentation pattern is a unique fingerprint of a compound's structure.
For this compound, the mass spectrum would be characterized by:
A prominent molecular ion peak (M⁺): This peak would correspond to the exact mass of the molecule. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M+2, M+4, and M+6 peaks due to the natural abundance of the ³⁷Cl isotope.
Characteristic fragmentation pathways: The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this compound would include:
Loss of a nitro group (NO₂), resulting in a fragment ion [M - 46]⁺.
Loss of a chlorine atom (Cl), resulting in a fragment ion [M - 35]⁺.
Sequential loss of carbon monoxide (CO) from the furan (B31954) ring, leading to fragment ions such as [M - Cl - CO]⁺.
Loss of both a nitro group and a chlorine atom.
The relative abundances of these fragment ions would be specific to the 1,6,8-trichloro-3-nitro substitution pattern, allowing for its differentiation from other isomers. For instance, the position of the substituents can influence the stability of the resulting fragment ions, thus altering the appearance of the mass spectrum.
Table 4: Predicted Major Mass Fragmentation Ions for this compound (C₁₂H₄Cl₃NO₃)
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 329/331/333/335 |
| [M-NO₂]⁺ | Loss of nitro group | 283/285/287/289 |
| [M-Cl]⁺ | Loss of a chlorine atom | 294/296/298 |
| [M-NO₂-CO]⁺ | Loss of nitro group and carbon monoxide | 255/257/259/261 |
| [M-Cl-CO]⁺ | Loss of a chlorine atom and carbon monoxide | 266/268/270 |
Note: The m/z values are shown as isotopic clusters due to the presence of three chlorine atoms.
By combining predicted NMR and mass spectral data, a high degree of confidence can be achieved in the structural assignment of this compound, which is crucial for accurate environmental and toxicological studies.
Future Research Directions and Methodological Advancements
Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Isomer-Specificity
A primary challenge in the environmental monitoring of compounds like 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan lies in their detection at ultra-trace levels and the differentiation between numerous isomers. Polychlorinated dibenzofurans (PCDFs) and their nitrated derivatives can exist in many isomeric forms, each potentially exhibiting different toxicological properties.
Future analytical methodologies will need to focus on:
Lowering Detection Limits: Achieving even lower detection limits is crucial as the concern over chronic, low-level exposure to these persistent organic pollutants grows. This involves advancements in sample extraction, cleanup, and the sensitivity of mass spectrometry instrumentation.
High-Resolution Mass Spectrometry (HRMS): The continued development and application of HRMS techniques, such as time-of-flight (TOF) and Orbitrap mass spectrometry, will be instrumental. These technologies offer the high resolving power necessary to separate target analytes from complex environmental matrix interferences.
Multidimensional Chromatography: The coupling of different chromatographic separation techniques, such as two-dimensional gas chromatography (GCxGC), can provide the enhanced resolution required to separate complex mixtures of PCDF isomers that co-elute in traditional one-dimensional systems.
Novel Calibration and Quantification Strategies: The development of more robust and accurate quantification methods, potentially utilizing advanced internal standards and calibration techniques, will improve the reliability of analytical data.
| Analytical Technique | Advantage | Future Development Focus |
| High-Resolution Mass Spectrometry (HRMS) | High selectivity and sensitivity. | Miniaturization for field applications, improved data processing algorithms. |
| Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of complex isomer mixtures. | Development of new stationary phases, faster analysis times. |
| Advanced Sample Preparation | Improved recovery and removal of interferences. | Automation, development of novel sorbents for solid-phase extraction. |
Integration of Advanced Computational Approaches for Comprehensive Environmental Fate Prediction
Predicting the environmental behavior of this compound is a complex task. Computational chemistry and environmental modeling offer powerful tools to supplement and guide experimental studies.
Future computational research should focus on:
Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to predict key physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficients. These properties are fundamental inputs for environmental fate models.
Predictive Transformation and Degradation Models: Developing and refining models that can predict the transformation and degradation pathways of nitrated and chlorinated dibenzofurans under various environmental conditions (e.g., photolysis, microbial degradation).
Multimedia Environmental Fate Modeling: Employing fugacity-based and other multimedia models to simulate the partitioning, transport, and accumulation of these compounds in different environmental compartments (air, water, soil, sediment, biota).
Quantitative Structure-Activity Relationship (QSAR) Models: Expanding QSAR models to better predict the toxicity and biological activity of a wider range of halogenated and nitrated dibenzofurans based on their molecular structure.
Investigation of Novel and Undocumented Formation Pathways under Emerging Environmental Conditions
While some formation pathways for PCDFs are known, such as industrial processes and combustion, the formation of nitrated congeners like this compound may involve additional or different mechanisms.
Future research in this area should explore:
Atmospheric Formation: Investigating the potential for atmospheric formation through gas-phase reactions of precursor compounds with nitrogen oxides (NOx) and other atmospheric oxidants.
Wastewater Treatment Processes: Examining the potential for formation or transformation of these compounds during advanced wastewater treatment processes, such as ozonation or advanced oxidation processes.
Biotic and Abiotic Transformations: Studying the role of microbial communities and abiotic environmental factors in the nitration of chlorinated dibenzofurans in soil and sediment.
Industrial Byproducts: Continuing to screen for the presence of these compounds as unintentional byproducts in the manufacturing of chemicals, pesticides, and pharmaceuticals.
Research into Emerging Contaminant Identification and Prioritization within the Broader Dibenzo[b,d]furan Class
The class of dibenzo[b,d]furans encompasses a vast number of potential congeners with varying halogen and nitro substitutions. Many of these are considered emerging contaminants, meaning they are not routinely monitored but may pose a risk to environmental and human health. researchgate.net
Future efforts should be directed towards:
Non-Target and Suspect Screening: Employing advanced analytical techniques like HRMS for non-target and suspect screening of environmental samples to identify previously unknown or unmonitored dibenzofuran (B1670420) derivatives.
Prioritization Frameworks: Developing and applying systematic frameworks to prioritize newly identified compounds for further investigation based on factors such as their predicted persistence, bioaccumulation potential, toxicity, and observed environmental concentrations.
Toxicity Assessment of Novel Congeners: Once prioritized, conducting in vitro and in vivo toxicological studies to assess the potential health effects of these emerging dibenzofuran contaminants.
Monitoring and Surveillance: Establishing targeted monitoring programs for high-priority emerging dibenzofurans in various environmental matrices to understand their spatial and temporal trends.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation and nitration of dibenzofuran precursors. Optimization can employ factorial design to assess variables like temperature, catalyst (e.g., FeCl₃ for chlorination), and stoichiometry. For example, orthogonal design experiments (L9 array) can systematically evaluate interactions between parameters like reaction time (60–120 mins) and nitro-group positioning . Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended to isolate isomers.
Q. Which analytical techniques are most effective for quantifying trace levels of this compound in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its sensitivity for halogenated aromatics. Use a DB-5MS capillary column (30 m × 0.25 mm) and isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Detection limits as low as 0.1 pg/mL have been reported for similar chlorinated dibenzofurans .
Q. How should researchers design experiments to study the thermal stability of this compound?
- Methodology : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂). Test degradation kinetics at 100–400°C, using Arrhenius plots to derive activation energy. For environmental simulations, combine with UV exposure to assess photolytic decomposition pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer identification during the analysis of chlorinated dibenzofurans?
- Methodology : Use high-resolution mass spectrometry (HRMS) to distinguish isomers via exact mass differences (e.g., 1,6,8- vs. 1,3,6-trichloro isomers). Pair with nuclear magnetic resonance (NMR) to confirm substitution patterns: ¹H NMR can differentiate nitro-group positioning through coupling constants (e.g., J = 8.5 Hz for para-substitution) . Cross-validate with retention indices from GC-MS using certified standards .
Q. What computational methods are suitable for predicting environmental persistence and degradation pathways?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies for C-Cl and C-NO₂ bonds to predict hydrolysis rates. Molecular dynamics simulations in water clusters (TIP3P model) assess hydrophobicity (logP) and bioaccumulation potential. AI-driven platforms like COMSOL Multiphysics® enable reaction pathway optimization .
Q. What strategies are recommended for synthesizing isotopically labeled analogs for use as internal standards?
- Methodology : Introduce ¹³C or deuterium labels via Suzuki-Miyaura coupling using isotopically enriched boronic acids. For example, ¹³C₁₂-labeled dibenzofuran precursors can be nitrated and chlorinated under controlled conditions. Purity is verified via isotope ratio mass spectrometry (IRMS), ensuring >98% isotopic enrichment .
Data Contradiction and Validation
Q. How should conflicting data on isomer toxicity be addressed in risk assessment studies?
- Methodology : Conduct comparative toxicity assays (e.g., Microtox® or Daphnia magna bioassays) for individual isomers. Pair with quantitative structure-activity relationship (QSAR) models to correlate substituent positions with EC50 values. Validate using certified reference materials (CRMs) from environmental analysis catalogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
